2-(4-Chlorobutyl)oxolane
Description
Contextualization of Oxolane Derivatives in Synthetic Organic Chemistry
Methods for synthesizing THF derivatives are diverse, including photochemical ring expansion of oxetanes and cyclodehydration of 1,4-diols. rsc.orgacs.org Furthermore, the THF ring itself can be used as a reactive precursor. For instance, the acid-catalyzed ring-opening of THF in the presence of acyl chlorides is a well-established method for producing 4-chlorobutyl esters, demonstrating the utility of the ether as a masked hydroxybutyl group. researchgate.netresearchgate.netfigshare.com This reaction highlights the synthetic strategy of using the stable cyclic ether as a protecting group or a latent reactive handle, which can be revealed under specific conditions to yield a linear, functionalized chain. researchgate.netfigshare.com
Significance of Functionalized Halogenated Ethers as Synthetic Building Blocks
Halogenated organic compounds are fundamental building blocks in chemical synthesis, prized for their reactivity in a wide range of transformations. molport.com The carbon-halogen bond serves as a reliable site for nucleophilic substitution and is a key component in the formation of organometallic reagents (e.g., Grignard reagents) and in transition metal-catalyzed cross-coupling reactions. beilstein-journals.orgacs.org
When a halogen is incorporated into a molecule that also contains an ether, such as in 2-(4-Chlorobutyl)oxolane, a bifunctional reagent is created. The chlorine atom on the butyl chain provides a reactive electrophilic site, susceptible to displacement by a variety of nucleophiles like amines, alcohols, or thiolates, enabling the straightforward introduction of new functional groups. molport.com
The dual functionality of halogenated ethers allows for sequential or intramolecular reactions. For example, the chlorobutyl chain can be used to form a new bond, while the oxolane ring remains intact, or the two functional groups can react with each other to form bicyclic systems. A related compound, 2-(4-Chlorobutyl)-2-methyl-1,3-dioxolane, undergoes an intramolecular Barbier-type reaction to form a ring-opened cyclopentyl product, showcasing a pathway available to such structures. This type of reactivity makes these compounds valuable intermediates for synthesizing complex heterocyclic systems, including spirocycles, which are important scaffolds in medicinal chemistry. mdpi.combeilstein-journals.orgbeilstein-journals.org
Overview of Research Gaps and Potential Academic Inquiry for this compound
Despite the clear synthetic potential suggested by its structure, dedicated academic research on this compound is notably scarce in publicly available literature. Its primary role appears to be as a commercially available intermediate. This lack of focused study presents several opportunities for academic investigation.
A significant research gap is the exploration of its utility in intramolecular cyclization reactions. The four-carbon linker between the oxolane ring and the terminal chloride is perfectly suited for the formation of five- or six-membered rings. A key area of inquiry would be the conditions required to induce intramolecular cyclization to form spiro-ethers, such as 1-oxa-spiro[4.4]nonane. This could potentially be achieved via the formation of a Grignard reagent at the chloro-terminus, followed by an intramolecular nucleophilic attack on the oxolane ring, or through other metal-mediated cyclization strategies.
Furthermore, the reactivity of this compound as a precursor in the synthesis of pharmacologically relevant scaffolds has not been systematically evaluated. Its structure is analogous to key intermediates like 3-(4-chlorobutyl)-1H-indole-5-carbonitrile, which is used in the synthesis of antidepressants. google.com A systematic study could explore its use in alkylating various heterocyclic systems (e.g., indoles, quinolines, pyrimidines) to generate libraries of novel compounds for biological screening. researchgate.net The development of efficient, high-yield synthetic routes utilizing this compound would be a valuable contribution to synthetic methodology.
Finally, detailed characterization of its reaction pathways, including kinetic and mechanistic studies for its various transformations, remains an open area for academic pursuit. Investigating its performance in modern catalytic systems, such as various cross-coupling reactions, would further define its scope and utility as a synthetic building block.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H15ClO |
|---|---|
Molecular Weight |
162.66 g/mol |
IUPAC Name |
2-(4-chlorobutyl)oxolane |
InChI |
InChI=1S/C8H15ClO/c9-6-2-1-4-8-5-3-7-10-8/h8H,1-7H2 |
InChI Key |
ICVIWEDRZANPDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCCCCl |
Origin of Product |
United States |
Synthetic Methodologies for 2 4 Chlorobutyl Oxolane and Analogous Structures
Direct Functionalization Approaches of the Oxolane Ring
Directly modifying the tetrahydrofuran (B95107) (oxolane) ring is a primary strategy for introducing the 4-chlorobutyl side chain. These methods leverage the reactivity of the C-H bonds adjacent to the ether oxygen.
Radical reactions offer a powerful tool for the direct C-H functionalization of ethers like oxolane. The generation of a radical at the C2 position of the oxolane ring allows for subsequent alkylation or halogenation. One common approach involves the use of radical initiators, such as peroxides, to abstract a hydrogen atom from the oxolane. The resulting oxolanyl radical can then react with an appropriate electrophile.
For instance, the reaction of oxolane with 4-chlorobutyryl peroxide could theoretically introduce the desired side chain, although this specific transformation is not widely documented. A more general and analogous approach is the radical addition of ethers to alkenes. For example, tetrahydrofuran can be added across a double bond in the presence of a radical initiator to form 2-alkylated oxolanes.
Lewis acids can activate the oxolane ring, facilitating its reaction with various nucleophiles and electrophiles. One of the most relevant applications in this context is the Friedel-Crafts type alkylation. In a process analogous to the synthesis of 2-(4-chlorobutyl)oxolane, Lewis acids can catalyze the reaction of tetrahydrofuran with an appropriate alkylating agent.
For example, the reaction of tetrahydrofuran with a 4-halobutyl derivative in the presence of a Lewis acid like aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) could potentially yield the target compound. The Lewis acid coordinates to the oxygen atom of the oxolane, making the ring more susceptible to cleavage and subsequent reaction with the alkylating agent.
A well-documented related reaction is the cleavage of tetrahydrofuran by acyl chlorides in the presence of a Lewis acid to form 4-chlorobutyl esters. This reaction proceeds via the formation of a stabilized oxonium ion intermediate, which is then attacked by the chloride ion. While this does not directly yield this compound, it demonstrates the principle of Lewis acid-mediated ring opening and functionalization, which can be adapted for C-C bond formation.
Ring-Closing Strategies for Oxolane Moiety Formation
An alternative to functionalizing a pre-formed oxolane ring is to construct the ring from an acyclic precursor that already contains the necessary carbon skeleton.
The intramolecular cyclization of a suitably substituted diol is a classic and effective method for the synthesis of cyclic ethers like oxolane. In the context of this compound synthesis, a precursor such as 1,4-dihydroxyoctyl chloride could undergo acid-catalyzed dehydration and cyclization to form the desired product. The acid protonates one of the hydroxyl groups, which then departs as a water molecule, allowing the remaining hydroxyl group to attack the resulting carbocation and form the five-membered oxolane ring.
The efficiency of this cyclization is highly dependent on the reaction conditions, including the choice of acid catalyst and the temperature. The general principle of intramolecular Williamson ether synthesis is also applicable, where a deprotonated alcohol attacks an intramolecular alkyl halide.
Intermolecular reactions can also be employed to construct the oxolane ring. One such strategy involves the reaction of a diol with a dihalide under basic conditions. For the synthesis of this compound, this would be a less direct approach.
A more relevant intermolecular strategy is the reaction of a Grignard reagent with a suitable electrophile. For instance, the reaction of 4-chlorobutylmagnesium bromide with 2-chlorotetrahydrofuran (B82840) could theoretically lead to the formation of this compound. However, the stability and selectivity of such a reaction would need to be carefully controlled.
Indirect Synthetic Pathways via Precursor Modification
Indirect routes involve the synthesis of a related oxolane derivative, which is then chemically transformed into the final target compound. This multi-step approach can offer advantages in terms of yield and purity.
A plausible indirect pathway begins with the synthesis of 2-(4-hydroxybutyl)oxolane. This can be achieved through various means, including the reduction of a corresponding ester or carboxylic acid derivative, such as ethyl 4-(oxolan-2-yl)butanoate. The resulting alcohol, 2-(4-hydroxybutyl)oxolane, can then be converted to the desired chloride through standard chlorination reactions. Reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), or the Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride) are commonly used for this type of transformation. This two-step sequence, starting from a more accessible precursor, often provides a reliable and high-yielding route to this compound.
The table below summarizes the key synthetic strategies discussed:
| Synthetic Strategy | Section | Key Precursors | General Reaction Type |
| Direct Functionalization | 2.1 | Oxolane, 4-chlorobutyl derivative | Radical Alkylation / Lewis Acid Catalysis |
| Ring-Closing Cyclization | 2.2.1 | 1,4-Dihydroxyoctyl chloride | Intramolecular Dehydration/Etherification |
| Precursor Modification | 2.3 | 2-(4-Hydroxybutyl)oxolane | Chlorination |
Chemical Transformations of 4-Chlorobutyl Esters Derived from Tetrahydrofuran Ring Opening
A prominent method for synthesizing precursors to this compound involves the ring-opening of tetrahydrofuran (THF). This process typically yields 4-chlorobutyl esters, which can then be further transformed.
The acylative cleavage of THF is a key reaction in this context. chem-soc.si It can be achieved by reacting THF with an acyl chloride, often generated in situ from a carboxylic acid and a reagent like oxalyl chloride. chem-soc.si This method is advantageous as it avoids the isolation of potentially unstable acid chlorides. chem-soc.si The reaction is typically slow and requires a catalyst to proceed at a reasonable rate. chem-soc.si A variety of catalysts have been employed for this purpose, including anhydrous zinc chloride (ZnCl₂), ferric chloride (FeCl₃), yttrium chloride (YCl₃), indium(III) bromide (InBr₃), and bismuth(III) nitrate (B79036) (Bi(NO₃)₃). chem-soc.si Other catalytic systems include cobalt carbonyl (Co₂(CO)₈), zinc dust under ultrasonication, iodine, and certain Group 5 and 6 metal chlorides like MoCl₅, WCl₆, NbCl₅, and TaCl₅. chem-soc.si A one-pot methodology has been developed using oxalyl chloride and iodine monochloride as a catalyst to convert carboxylic acids into 4-chlorobutyl esters in moderate to high yields. chem-soc.si
Another approach involves the use of phosphoryl chloride, which can promote both peptide formation and the ring-opening of THF to produce dipeptide 4-chlorobutyl esters. nih.gov The reaction proceeds by refluxing an amino acid with phosphoryl chloride in THF. nih.gov
Furthermore, 4-bromobutyl esters can be prepared via THF ring-opening using acyloxyphosphonium bromides, generated in situ from carboxylic acid salts and triphenylphosphine dibromide (Ph₃P·Br₂), with zinc bromide (ZnBr₂) as a catalyst. chem-soc.si Magnesium turnings have also been shown to catalyze the O-acylative cleavage of THF with acyl chlorides to give 4-chlorobutyl esters in excellent yields at room temperature. researchgate.net
Conversion of Other Halogenated Alkyl-Substituted Oxolanes
The synthesis of this compound can also be approached through the modification of other halogenated alkyl-substituted oxolanes. This often involves nucleophilic substitution reactions where a different halogen or a functional group is replaced by chlorine. While direct search results for the conversion of other halogenated alkyl-substituted oxolanes specifically to this compound are limited, the principles of such transformations are well-established in organic synthesis. For instance, a bromo- or iodo-analogue could be converted to the chloro-derivative through a Finkelstein-type reaction, although this is more common for converting chlorides or bromides to iodides.
Catalytic Systems in the Synthesis of Substituted Oxolanes
Catalysis plays a pivotal role in the efficient and selective synthesis of substituted oxolanes. Both transition metal catalysts and acid catalysts are extensively used to facilitate key bond-forming and functionalization reactions.
Role of Transition Metal Catalysts in C-C Bond Formation on Oxolane Ring
Transition metal catalysts are instrumental in forming carbon-carbon bonds, a key step in introducing or modifying substituents on the oxolane ring. Iron-based catalysts, for example, have emerged as inexpensive and abundant alternatives to noble metals for various cross-coupling reactions. researchgate.net These catalysts can facilitate the coupling of Grignard reagents with alkyl halides, enabling the formation of C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. researchgate.netuoguelph.ca This type of chemistry is crucial for attaching the 4-chlorobutyl chain to a pre-existing oxolane ring or for constructing the ring itself from acyclic precursors.
Palladium and nickel catalysts are widely used in cross-coupling reactions to introduce functional groups onto unsaturated systems, which can be precursors to or part of the oxolane structure. tcichemicals.com These reactions often involve the coupling of organometallic reagents, like Grignard reagents or organoboron compounds, with aryl or vinyl halides. tcichemicals.com While direct examples on the oxolane ring are not prevalent in the initial search, the principles of these powerful C-C bond-forming reactions are broadly applicable in organic synthesis. tcichemicals.comacs.orgchemrxiv.org
Brønsted and Lewis Acid Catalysis in Functionalization Reactions
Brønsted and Lewis acids are fundamental in many reactions involving the functionalization of oxolanes and their precursors. wiley-vch.delibretexts.org
Lewis Acids: Lewis acids like ZnCl₂, FeCl₃, and Sc(OTf)₃ are crucial in the ring-opening of THF to form 4-halobutyl esters. chem-soc.si They function by coordinating to the oxygen atom of the ether, which activates the C-O bond and facilitates nucleophilic attack. researchgate.net In the context of substituted oxetanes, which are four-membered ring analogues of oxolanes, Lewis acids such as In(OTf)₃ and B(C₆F₅)₃ catalyze regioselective ring-opening reactions. nih.govresearchgate.net This highlights their general utility in activating cyclic ethers for functionalization.
Brønsted Acids: Brønsted acids also play a significant role. For instance, in the presence of Brønsted-Lowry acids like phenol (B47542) or dry HCl, the reaction between an acyl chloride and THF can lead to the formation of a 4-chlorobutyl ester. researchgate.net Recently, Brønsted acids such as Tf₂NH have been used to catalyze the synthesis of 1,4-dioxanes from oxetanols and 1,2-diols. nih.gov This reaction proceeds through the activation of the oxetanol to form an oxetane (B1205548) carbocation, demonstrating the ability of Brønsted acids to promote reactions involving cyclic ethers. nih.gov The interaction of Brønsted acids with electron-rich heteroaromatic compounds like furan (B31954) (the unsaturated analog of oxolane) can lead to various transformations, including protonation, oligomerization, and ring-opening, depending on the acid strength and reaction conditions. mdpi.com
The combination of Lewis and Brønsted acids can create powerful catalytic systems. A Brønsted acid can assist a Lewis acid by increasing its acidity through coordination, leading to enhanced reactivity in various asymmetric reactions. libretexts.org
Purification and Isolation Protocols in the Synthesis of this compound
The purification of this compound and its intermediates is critical to obtain a product of high purity. Common laboratory techniques are employed, tailored to the specific properties of the compounds and the impurities present.
For related compounds like 4-chlorobutyl esters, purification is often achieved by simple flash chromatography. chem-soc.si This technique is effective for separating the desired product from unreacted starting materials and catalyst residues. chem-soc.si In the synthesis of 2-(4-chlorobutyl)isoindoline-1,3-dione, an intermediate in some synthetic routes, the crude product is isolated by filtration after crystallization from a solvent like 2-propanol. google.com The filtrate can be concentrated and the residue further purified. google.com
For the final product, 2-(4-chlorobutyl)-1,3-dioxolane (B38741), which is an acetal (B89532) derivative, purification is typically achieved through distillation under reduced pressure (vacuum distillation). sigmaaldrich.com This method is suitable for liquid products with relatively high boiling points. For instance, its boiling point is cited as 56-58 °C at 0.1 mmHg. sigmaaldrich.com
In syntheses involving multiple steps and complex mixtures, such as in the preparation of doxorubicin (B1662922) analogs where 2-(4-chlorobutyl)-1,3-dioxolane can be a starting material, purification of the final products often involves semipreparative High-Performance Liquid Chromatography (HPLC). pnas.org This technique offers high resolution for separating closely related compounds. pnas.org
General purification strategies also include washing the crude product with water or aqueous solutions to remove water-soluble impurities like acids, bases, or salts, followed by drying of the organic phase and removal of the solvent. google.comsciencemadness.org
The choice of purification method depends on the physical state of the product (liquid or solid), its stability, and the nature of the impurities. A combination of techniques, such as extraction, crystallization, distillation, and chromatography, is often necessary to achieve the desired purity. sciencemadness.org
Below is an interactive data table summarizing the properties of 2-(4-Chlorobutyl)-1,3-dioxolane, a closely related compound.
Chemical Reactivity and Transformation of 2 4 Chlorobutyl Oxolane
Nucleophilic Substitution Reactions of the Chlorobutyl Moiety
The primary chloride on the butyl side chain of 2-(4-Chlorobutyl)oxolane serves as a prime site for nucleophilic substitution reactions, primarily proceeding through an SN2 mechanism. This pathway is typical for primary alkyl halides, where a nucleophile attacks the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion.
Intramolecular Cyclization Pathways (e.g., formation of spiro compounds)
In the presence of a strong, non-nucleophilic base, this compound can undergo an intramolecular nucleophilic substitution. The oxygen atom of the oxolane ring acts as an internal nucleophile, attacking the electrophilic carbon at the other end of the butyl chain. This process results in the formation of a new carbon-oxygen bond and the displacement of the chloride ion, yielding a spirocyclic ether. The product of this intramolecular cyclization is 1-oxaspiro[4.5]decane . This type of reaction is a well-established method for the synthesis of spiro ethers, where the formation of a five- or six-membered ring is thermodynamically and kinetically favored. The reaction is typically promoted by a strong base, such as sodium hydride (NaH), which serves to deprotonate any residual alcohol that could compete in an intermolecular reaction, thereby favoring the intramolecular pathway.
Intermolecular Substitution with Various Nucleophiles (e.g., amines, thiols, oxygen nucleophiles)
A wide array of external nucleophiles can be employed to displace the chloride atom of the chlorobutyl moiety, leading to a diverse range of functionalized derivatives. These reactions are characteristic of primary alkyl halides and are fundamental in synthetic organic chemistry.
Amines as Nucleophiles: Primary and secondary amines, as well as ammonia, are effective nucleophiles that react with this compound to form the corresponding substituted amines. The reaction is typically carried out by heating the alkyl halide with a concentrated solution of the amine, often in a solvent like ethanol in a sealed tube to prevent the volatile amine from escaping. chemguide.co.uk The initial SN2 reaction results in the formation of an ammonium salt, which is then deprotonated by excess amine acting as a base to yield the final amine product. chemguide.co.uk A significant challenge in this reaction is the potential for over-alkylation, as the product amine is also nucleophilic and can react with another molecule of the alkyl halide. youtube.comlibretexts.org Using a large excess of the starting amine can help to minimize this side reaction. docbrown.info
Thiols as Nucleophiles: Thiolate anions (RS⁻), generated by treating a thiol with a base, are excellent nucleophiles for SN2 reactions. masterorganicchemistry.com Due to the higher polarizability and lower basicity of sulfur compared to oxygen, thiolates are generally more nucleophilic than their corresponding alkoxides and are less prone to inducing elimination reactions. masterorganicchemistry.com The reaction of this compound with a thiol, such as ethanethiol in the presence of a base like sodium hydroxide, would readily produce the corresponding thioether, 2-(4-(ethylthio)butyl)oxolane.
Oxygen Nucleophiles: Alkoxide ions (RO⁻) and hydroxide ions (OH⁻) are strong oxygen-based nucleophiles that react with primary alkyl halides to form ethers and alcohols, respectively. chemguide.co.uk The reaction is typically performed by heating the alkyl halide with a solution of sodium or potassium hydroxide or an alkoxide in an alcohol solvent. chemguide.co.uk For this compound, reaction with sodium ethoxide in ethanol would yield 2-(4-ethoxybutyl)oxolane. While effective, the use of strong, non-hindered bases like ethoxide can lead to competition from elimination reactions, especially at higher temperatures.
Table 1: Representative Intermolecular Nucleophilic Substitution Reactions
| Nucleophile (Reagent) | Product | Typical Conditions | Reaction Type |
|---|---|---|---|
| Ammonia (conc. NH₃ in EtOH) | 2-(4-Aminobutyl)oxolane | Sealed tube, heat | SN2 |
| Aniline (C₆H₅NH₂) | N-(4-(Oxolan-2-yl)butyl)aniline | Heat | SN2 |
| Sodium thiophenoxide (NaSPh) | 2-(4-(Phenylthio)butyl)oxolane | DMF or EtOH, RT | SN2 |
Reactions Involving the Oxolane Ring
While generally stable, the tetrahydrofuran (B95107) ring can participate in reactions under specific conditions, most notably acid-catalyzed ring-opening. The substituent at the 2-position can influence the regioselectivity of these reactions.
Ring-Opening Reactions and Mechanistic Considerations
The oxolane ring of this compound can be cleaved under acidic conditions, particularly in the presence of strong Brønsted or Lewis acids. The mechanism begins with the protonation or coordination of the ring's oxygen atom to the acid, forming an oxonium ion. This activation makes the ring susceptible to nucleophilic attack.
In the presence of a nucleophile (e.g., a halide from an acyl halide or a solvent molecule), the nucleophile will attack one of the α-carbons (C2 or C5) in an SN2-like fashion, leading to the opening of the ring. researchgate.net For a 2-substituted oxolane, the attack generally occurs at the less sterically hindered C5 position. For example, reaction with an acyl chloride in the presence of a Lewis acid like zinc chloride (ZnCl₂) can yield a chloroester. This acylative cleavage is a common method for converting cyclic ethers into functionalized linear chains. chem-soc.si The reaction of tetrahydrofuran itself with acyl chlorides in the presence of catalysts like iodine or various metal chlorides is known to produce 4-chlorobutyl esters. researchgate.netchem-soc.si
Regioselective Functionalization of the Tetrahydrofuran Ring
Direct functionalization of the C-H bonds of the oxolane ring is challenging but can be achieved through methods such as deprotonation followed by reaction with an electrophile. The protons on the carbons adjacent to the ring oxygen (α-protons at C2 and C5) are the most acidic. In this compound, the C2 and C5 positions are electronically distinct.
Functionalization can be directed to the α-position (C2 or C5) via lithiation. Treatment with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can selectively remove a proton at the C2 or C5 position. The regioselectivity of this deprotonation is influenced by both electronic and steric factors, including the presence of directing groups. For an unsubstituted tetrahydrofuran, lithiation can occur at the 2-position, which upon reaction with an electrophile, yields a 2-substituted product. For this compound, deprotonation would likely occur at the C5 position to avoid steric hindrance from the chlorobutyl group, followed by quenching with an electrophile to install a new substituent at that position.
Elimination Reactions to Form Unsaturated Derivatives
The chlorobutyl side chain of this compound can undergo an elimination reaction to form an alkene. This reaction, known as dehydrochlorination, involves the removal of a hydrogen atom from the β-carbon (the carbon adjacent to the one bearing the chlorine) and the chlorine atom.
For a primary alkyl chloride like this compound, this transformation typically requires a strong, sterically hindered base to favor elimination (E2 mechanism) over substitution (SN2 mechanism). chemguide.co.ukucsb.edu Non-bulky strong bases like hydroxide or ethoxide would likely lead to a mixture of substitution and elimination products, with substitution often predominating. chemguide.co.uk The use of a bulky base, such as potassium tert-butoxide (t-BuOK), increases the steric hindrance for a nucleophilic attack at the α-carbon, thus promoting the abstraction of a β-proton and facilitating the E2 pathway. The product of this elimination reaction would be 2-(but-3-en-1-yl)oxolane .
Table 2: Summary of Elimination Reaction
| Reactant | Reagent | Product | Reaction Type |
|---|
Redox Chemistry of the Functional Groups
The presence of both an ether and an alkyl halide allows for selective oxidation and reduction reactions. The oxolane ring is susceptible to oxidation, particularly at the carbon atoms adjacent to the ether oxygen, while the carbon-chlorine bond is the primary site for reduction.
The oxolane ring in this compound, analogous to tetrahydrofuran (THF), can undergo oxidation to yield several products. The reaction typically initiates with the formation of a hydroperoxide at one of the α-carbons (C2 or C5) of the ring. chemicalbook.com In the case of this compound, oxidation is expected to preferentially occur at the unsubstituted C5 position due to less steric hindrance.
Biochemical studies on similar cyclic ethers have shown that monooxygenase enzymes can catalyze the initial hydroxylation of the ring. nih.govescholarship.org For instance, the THF monooxygenase from Pseudonocardia species initiates the degradation of THF by converting it to 2-hydroxytetrahydrofuran. nih.gov This intermediate is in equilibrium with its open-chain tautomer, 4-hydroxybutyraldehyde, which can be further oxidized. A similar enzymatic pathway for this compound would likely yield 5-hydroxy-2-(4-chlorobutyl)oxolane.
Chemical oxidation can also be employed to transform the oxolane ring. Strong oxidizing agents can lead to ring-opening and the formation of carboxylic acids. For example, the oxidation of THF can ultimately yield succinic acid. rsc.org More controlled oxidation can lead to the formation of lactones. The oxidation of THF with reagents like bromates in aqueous solution has been shown to produce γ-butyrolactone in high yields. researchgate.net By analogy, the controlled oxidation of this compound would be expected to yield γ-lactone derivatives.
| Oxidizing Agent/System | Expected Major Product | Reaction Conditions |
|---|---|---|
| Monooxygenase Enzymes (e.g., from Pseudonocardia sp.) | 5-Hydroxy-2-(4-chlorobutyl)oxolane | Biocatalytic, aqueous medium |
| Potassium Permanganate (KMnO4) | 4-Chloro-octane-1,8-dioic acid (ring-opening) | Strongly oxidizing, aqueous solution |
| Sodium Bromate (NaBrO3) | (5-(4-Chlorobutyl)dihydrofuran-2(3H)-one) (lactone) | Aqueous solution, room temperature |
| Ruthenium-catalyzed H2O oxidation | 4-Chlorobutanoic acid derivative (via C-Cl oxidation) | Aqueous, high temperature, base |
The carbon-chlorine bond in the chlorobutyl side chain is susceptible to reduction, converting the alkyl chloride to an alkane. This transformation can be achieved using various reducing agents, including complex metal hydrides and catalytic hydrogenation.
Complex metal hydrides, such as lithium aluminum hydride (LiAlH₄), are powerful reducing agents capable of reducing primary alkyl halides to the corresponding alkanes. acs.org The reaction involves the nucleophilic attack of a hydride ion (H⁻) on the carbon atom bearing the chlorine, displacing the chloride ion. Sodium borohydride (NaBH₄) is a milder reducing agent and is generally less reactive towards alkyl halides in non-polar solvents. mdma.ch However, under solvolytic conditions, its reactivity is enhanced, allowing for the reduction of reactive alkyl halides. mdma.ch
Catalytic hydrogenation is another effective method for the hydrodehalogenation of alkyl chlorides. researchgate.net This process typically involves hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or platinum. youtube.comresearchgate.net The reaction occurs on the surface of the metal catalyst, where the C-Cl bond is cleaved and replaced by a C-H bond. researchgate.net This method is often considered "greener" as it avoids the use of stoichiometric metal hydride reagents.
| Reducing Agent/System | Expected Product | Typical Reaction Conditions |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH4) | 2-Butyloxolane | Ethereal solvent (e.g., THF, Diethyl ether) |
| Sodium Borohydride (NaBH4) | 2-Butyloxolane | Solvolytic conditions (e.g., aqueous diglyme) |
| H2 / Palladium on Carbon (Pd/C) | 2-Butyloxolane | Pressurized H2 gas, various solvents |
| Titanium(III) Catalysis | 2-Butyloxolane | Radical-based, mild conditions |
Mechanistic Investigations of this compound Transformations
While specific mechanistic studies on this compound are not widely available, the mechanisms of its transformations can be inferred from extensive research on its constituent functional groups.
The oxidation of the oxolane ring at low temperatures is believed to proceed through a radical chain mechanism. rsc.org The process is initiated by the abstraction of a hydrogen atom from an α-carbon, followed by the addition of molecular oxygen to form a peroxyl radical. This radical can then undergo isomerization and further reactions, leading to the formation of hydroperoxides and eventually ring-opened products like butanedial. rsc.org In enzymatic oxidations, the mechanism involves the activation of molecular oxygen by a monooxygenase enzyme, which then hydroxylates the ring at the α-position. nih.govescholarship.org
The reduction of the primary carbon-chlorine bond by a strong hydride donor like LiAlH₄ is generally considered to proceed via a bimolecular nucleophilic substitution (Sɴ2) mechanism. The hydride ion acts as the nucleophile, attacking the electrophilic carbon atom bonded to chlorine and displacing the chloride leaving group in a single concerted step. For reductions under conditions that favor carbocation formation, such as solvolysis with NaBH₄, an Sɴ1-type mechanism may be involved. mdma.ch In this pathway, the C-Cl bond first ionizes to form a primary carbocation (which may rearrange), which is then trapped by the hydride reagent. mdma.ch
Mechanisms involving single-electron transfer (SET) have also been proposed for the reduction of certain alkyl halides, particularly with transition metal catalysts or under electrochemical conditions. researchgate.netnih.gov These pathways involve the formation of a carbon-centered radical intermediate, which is then quenched by a hydrogen atom source to form the final alkane product. nih.gov
Applications in Advanced Organic Synthesis Research
2-(4-Chlorobutyl)oxolane as an Intermediate for Complex Molecule Synthesis
The linear four-carbon chain terminating in a chlorine atom provides a reactive handle for various nucleophilic substitution and coupling reactions. This feature is particularly useful when the oxolane moiety serves as a foundational element of a larger, more complex molecule.
Macrocycles are of significant interest in medicinal chemistry and materials science due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of these large ring structures often relies on high-dilution techniques to favor intramolecular cyclization over intermolecular polymerization. This compound can serve as a precursor to a linear chain that, upon reaction, forms a macrocycle incorporating the oxolane ring.
The chlorobutyl group can be transformed into a variety of other functional groups, such as iodides for enhanced reactivity or azides for click chemistry applications. For instance, a common strategy involves a two-step process where the chloroalkane is first converted to a more reactive iodoalkane, which then undergoes intramolecular cyclization with a nucleophile at the other end of a long-chain precursor. The oxolane unit can provide conformational rigidity to the precursor, potentially pre-organizing it for efficient macrocyclization.
| Macrocyclization Strategy | Role of this compound Derivative | Typical Reaction |
| Intramolecular Williamson Ether Synthesis | Provides the electrophilic terminus of the linear precursor. | Reaction of the terminal halide with an alkoxide within the same molecule. |
| Intramolecular Heck Reaction | The butyl chain can be modified to terminate in an alkene for Pd-catalyzed cyclization. | Palladium-catalyzed coupling of an aryl or vinyl halide with the terminal alkene. nih.gov |
| Ring-Closing Metathesis (RCM) | Precursor to a diene by functional group manipulation of the chloride. | Ruthenium-catalyzed cyclization of the resulting diene. |
Polycyclic ethers are a class of natural products known for their complex, ladder-like structures and potent biological activities. The synthesis of these molecules is a formidable challenge in organic chemistry, often requiring iterative strategies to build the fused ether rings. The tetrahydrofuran (B95107) (oxolane) motif is a common feature in these natural products. mdpi.com
This compound can be envisioned as a building block for one of the terminal rings in a polycyclic ether synthesis. The chlorobutyl side chain allows for the attachment of the next segment of the molecule. A synthetic sequence could involve the coupling of the chlorobutyl group with another fragment, followed by a series of reactions to construct the adjacent ether ring, ultimately leading to a fused polycyclic system. Cascade reactions initiated by the formation of an epoxide from a precursor derived from this compound could lead to the formation of multiple ether rings in a single step.
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds are integral to pharmaceuticals, agrochemicals, and materials science. The ability to incorporate the oxolane ring from this compound into new heterocyclic systems is a testament to its versatility as a building block.
Nitrogen-containing heterocycles are among the most prevalent structural motifs in approved drugs. This compound serves as an excellent alkylating agent for nitrogen nucleophiles due to the reactive C-Cl bond. This reaction can be used to synthesize a variety of nitrogen heterocycles where the oxolane moiety is appended to a nitrogen atom.
For example, reaction with primary or secondary amines can lead to the formation of N-substituted amines. If a diamine is used, subsequent intramolecular cyclization can lead to the formation of larger nitrogen-containing rings, such as diazepanes, with the oxolane as a substituent. Furthermore, reaction with heterocyclic amines like pyrazole (B372694) or imidazole (B134444) results in N-alkylation, attaching the 4-(oxolan-2-yl)butyl group to the heterocycle. This approach is valuable for creating libraries of compounds for drug discovery, where the oxolane group can modulate properties like solubility and metabolic stability.
Table of N-Alkylation Reactions
| Nitrogen Nucleophile | Product Class | Potential Application |
|---|---|---|
| Ammonia/Primary Amines | N-Substituted secondary/tertiary amines | Synthetic Intermediates |
| Ethylenediamine | N,N'-Disubstituted ethylenediamines | Ligand Synthesis |
| Imidazole | 1-(4-(Oxolan-2-yl)butyl)-1H-imidazole | Pharmaceutical Scaffolds |
Analogous to its reactions with nitrogen nucleophiles, this compound can react with oxygen and sulfur nucleophiles to form new C-O and C-S bonds, respectively. These reactions are fundamental in constructing other types of heterocyclic systems or functionalized molecules.
The intramolecular Williamson ether synthesis is a classic method for forming cyclic ethers. wikipedia.org While this compound itself is a cyclic ether, it can be a precursor to larger ring systems containing oxygen. For instance, if the chlorine is displaced by a nucleophile that also contains a hydroxyl group, a subsequent intramolecular cyclization could form a second, larger ether ring.
The formation of thioethers via reaction with thiols or thiolates is typically a high-yielding process. beilstein-journals.orgtaylorandfrancis.comresearchgate.net This reaction can be used to attach the 4-(oxolan-2-yl)butyl group to sulfur-containing molecules. If a substrate containing two thiol groups is used, a double alkylation could lead to the formation of a sulfur-containing macrocycle. These thioether linkages are important in various biologically active molecules and materials.
Utility in Polymer Chemistry Research
The incorporation of functional groups into polymers is a key strategy for tuning their physical and chemical properties. The oxolane ring is known to be a component of certain polymers, and the chloroalkyl functionality of this compound provides a handle for polymerization or for grafting onto existing polymer backbones.
While tetrahydrofuran (oxolane) itself can undergo ring-opening polymerization to form polytetrahydrofuran, the 2-substituted nature of this compound makes it less prone to this specific reaction pathway. However, the chlorobutyl group can be used to synthesize monomers for other types of polymerization. For example, the chloride could be displaced by a methacrylate (B99206) or acrylate (B77674) group to form a monomer suitable for free-radical polymerization. The resulting polymer would have pendant oxolane groups, which could influence properties such as solvent resistance, thermal stability, and adhesion.
Alternatively, this compound could be used as a chain transfer agent in certain polymerization processes or as an alkylating agent to functionalize polymers containing nucleophilic side chains, such as polyvinylpyridine or polymers with hydroxyl groups.
Multicomponent Reaction Strategies Incorporating this compound
Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all the starting materials. frontiersin.orgrsc.orgorganic-chemistry.org The bifunctional nature of this compound makes it a theoretically interesting candidate for designing novel MCRs.
The compound possesses two key reactive sites for MCRs:
The Oxolane Oxygen: The oxygen atom is a nucleophile and a Lewis base. In the presence of a strong electrophile or acid, the ring can be opened.
The Chlorobutyl Carbon: The carbon atom bonded to the chlorine is an electrophilic center, susceptible to attack by nucleophiles. masterorganicchemistry.com
A hypothetical MCR could involve the simultaneous or sequential reaction at both of these sites. For instance, an MCR could be designed where an acidic component in the reaction mixture protonates and opens the oxolane ring, creating an alcohol at one end and a reactive carbocation at the other. Concurrently, a nucleophilic component could displace the chloride from the side chain. Such a one-pot reaction would rapidly generate complex molecular structures.
While the participation of both cyclic ethers and alkyl halides in various MCRs is known, specific strategies that have been developed and validated using this compound as a reactant are not described in readily accessible scientific literature. The exploration of this compound in MCRs remains a potential area for future research in synthetic chemistry.
An article on the chemical compound “this compound,” focusing on its structural elucidation and advanced analytical characterization, cannot be generated at this time.
Extensive searches for scientifically validated analytical data for this specific compound have not yielded the necessary information required to populate the requested sections on Spectroscopic and Chromatographic Characterization.
Detailed experimental data, including Nuclear Magnetic Resonance (NMR) spectra (¹H, ¹³C), Infrared (IR) absorption frequencies, Mass Spectrometry (MS) fragmentation patterns, Gas Chromatography (GC) parameters for purity assessment, and High-Performance Liquid Chromatography (HPLC) conditions for reaction monitoring, are not available in the public domain through standard scientific databases and literature searches.
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Structural Elucidation and Advanced Analytical Characterization for Research
X-ray Crystallography for Solid-State Structure Determination (if applicable for derivatives)
X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govwikipedia.org This method provides unambiguous data on molecular structure, including bond lengths, bond angles, and stereochemistry, which are essential for structure-based research and rational drug design. nih.govmkuniversity.ac.in
For a compound such as 2-(4-Chlorobutyl)oxolane, which is likely a liquid under ambient conditions, X-ray crystallography would be applied to its crystalline derivatives. The process involves several key stages:
Crystallization : The first and often most challenging step is to grow a high-quality single crystal of a derivative compound. nih.govrochester.edu This is typically achieved through methods like slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. rochester.edu The purity of the compound is paramount for obtaining crystals suitable for diffraction. rochester.edu
Data Collection : The crystal is mounted in an intense, monochromatic X-ray beam. As the crystal is rotated, it diffracts the X-rays, creating a unique pattern of reflections. wikipedia.org The angles and intensities of these diffracted spots are meticulously recorded by a detector. wikipedia.orgnih.gov
Structure Solution and Refinement : The diffraction pattern provides information about the crystal's unit cell and symmetry. The intensities of the reflections are used to calculate an electron density map of the molecule. nih.gov From this map, the positions of individual atoms are determined, and the molecular structure is refined to fit the experimental data. mkuniversity.ac.in
While specific crystallographic studies on derivatives of this compound are not prominently documented, this technique remains the definitive method for the structural elucidation of any solid-state derivatives that may be synthesized. nih.gov The structural data from such an analysis would be invaluable for confirming the compound's connectivity and absolute configuration, especially for chiral derivatives. Studies on various other heterocyclic compounds have successfully employed this technique to determine their molecular conformations and intermolecular interactions, such as hydrogen bonding in their crystal lattices. mdpi.commdpi.com
Advanced Diffraction Methods (e.g., Neutron Scattering for liquid structure, if applicable)
Neutron scattering, or neutron diffraction, is a powerful and versatile technique that provides unique insights into the structure and dynamics of materials at the atomic and molecular level. ebsco.comwikipedia.org Unlike X-rays, which interact with the electron cloud of an atom, neutrons scatter off the atomic nuclei. pan-training.eu This fundamental difference makes neutron scattering particularly sensitive to light elements, especially hydrogen, and allows for isotopic substitution (e.g., replacing hydrogen with deuterium) to create contrast and highlight specific parts of a molecule or complex. wikipedia.orgnih.gov
For a liquid compound like this compound, neutron scattering can provide information that is complementary to other techniques.
Small-Angle Neutron Scattering (SANS) is especially well-suited for studying the structure of materials on a nanometer to micrometer scale. pan-training.eunih.gov This makes it an ideal tool for investigating the behavior of molecules in solution. researchgate.net For this compound, SANS could be used to study:
Aggregation Behavior : Whether the molecules self-assemble or form aggregates in solution, which can be crucial for understanding their properties and reactivity.
Polymer Structures : The technique is extensively used to study the conformation of polymer chains in solution and in bulk. nih.govacs.org Research on poly(tetrahydrofuran) (PTHF), a polymer directly related to the oxolane ring of the target compound, has utilized neutron scattering to investigate its network structure and molecular conformation. csic.esacs.org
Quasielastic and Inelastic Neutron Scattering (QENS/INS) can probe the dynamic behavior of molecules. epj-conferences.org These methods measure the energy exchange between neutrons and the sample, providing information about diffusive motions and vibrations. aps.org For this compound, these techniques could elucidate the dynamics of the flexible chlorobutyl side chain or the rotational and translational motion of the molecule as a whole in the liquid state.
Studies on amorphous forms of tetrahydrofuran (B95107) clathrate hydrates have demonstrated the capability of neutron scattering to provide a detailed picture of the hydration structure and local water-guest correlations, showcasing the technique's power in understanding complex liquid and amorphous systems. ornl.govrsc.org
Theoretical and Computational Chemistry Investigations of 2 4 Chlorobutyl Oxolane
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties and behavior of molecules like 2-(4-Chlorobutyl)oxolane. nih.govmdpi.comrsc.org These methods allow for a detailed analysis of the electron distribution and the nature of chemical bonds within the molecule.
A thorough analysis of the electronic structure of this compound would involve mapping the electron density to understand the distribution of charge and the nature of the covalent bonds. Key insights can be gained from an examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial in determining the molecule's reactivity.
For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the oxolane ring due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be centered on the antibonding orbital of the carbon-chlorine bond (σ*C-Cl). The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical stability and reactivity of the molecule. nih.gov A smaller energy gap suggests higher reactivity.
Illustrative Data on Calculated Electronic Properties of this compound
| Property | Expected Value | Significance |
| HOMO Energy | ~ -9.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |
| LUMO Energy | ~ +1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | ~ 10.7 eV | A large gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | ~ 2.5 D | Reflects the overall polarity of the molecule arising from the electronegative oxygen and chlorine atoms. |
Note: The data in this table is illustrative and based on typical values for similar halogenated ethers. Actual values would require specific DFT calculations.
The flexibility of the butyl side chain and the puckering of the oxolane ring give rise to multiple possible conformations for this compound. libretexts.org A detailed conformational analysis would aim to identify the most stable conformers and the energy barriers between them. The oxolane ring itself can adopt various puckered conformations, such as the envelope and twist forms, to relieve ring strain. rsc.org The energy differences between these conformers are typically small.
Computational methods can be used to perform a systematic search of the conformational space to locate the global minimum energy structure and other low-energy conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Illustrative Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) |
| Anti | 180° | 0.00 |
| Gauche (+) | +60° | 1.2 |
| Gauche (-) | -60° | 1.2 |
| Eclipsed | 0° | 5.0 |
Note: This table presents a simplified, illustrative example focusing on rotation around a single C-C bond in the side chain. A full analysis would involve multiple dihedral angles.
Molecular Modeling and Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its intramolecular motions and interactions with its environment. researchgate.net
MD simulations can be used to explore the flexibility of the this compound molecule. By simulating the motion of the atoms over time, it is possible to observe transitions between different conformations and to understand the dynamic nature of the intramolecular interactions. rsc.org For example, the simulation could reveal transient hydrogen bonding between the chlorine atom and hydrogen atoms on the oxolane ring, which might influence the conformational preferences. The flexibility of the butyl chain and the puckering of the oxolane ring would be evident from the fluctuations in bond lengths, bond angles, and dihedral angles over the course of the simulation.
The interaction of this compound with a solvent is crucial for understanding its behavior in solution. MD simulations can explicitly model the solvent molecules and provide a detailed picture of the solvation shell around the solute molecule. nih.gov In a polar solvent like water, the oxygen atom of the oxolane ring would act as a hydrogen bond acceptor, while the polar C-Cl bond would also interact with the solvent dipoles. In a nonpolar solvent, weaker van der Waals interactions would dominate.
The choice of force field is critical for the accuracy of MD simulations. For a molecule like this compound, a force field that accurately describes the electrostatics and van der Waals interactions of both the ether and the alkyl halide functionalities is necessary. nih.govresearchgate.net
Computational Studies of Reaction Mechanisms
Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound. For example, the molecule could undergo nucleophilic substitution at the carbon atom attached to the chlorine. DFT calculations can be used to model the reaction pathway, locate the transition state structure, and calculate the activation energy. mdpi.com This would provide valuable information on the reaction kinetics and the factors that influence the reaction rate.
Another possible reaction is an intramolecular cyclization to form a spirocyclic ether, where the oxygen atom of the oxolane ring acts as a nucleophile, displacing the chloride ion. Computational studies could elucidate the feasibility of this reaction by calculating the reaction energy and the activation barrier. The effect of the solvent on the reaction mechanism and energetics could also be investigated using continuum solvation models or explicit solvent molecules in the calculations. mdpi.com
Elucidation of Transition States for Ring Opening or Substitution Reactions
The structure of this compound presents two primary sites for nucleophilic attack: the carbon atoms of the oxolane ring, which can lead to ring-opening, and the carbon atom bonded to the chlorine atom, which can result in a substitution reaction. Computational methods, most notably Density Functional Theory (DFT), are instrumental in determining the preferred reaction pathway by calculating the potential energy surface and identifying the transition states for each possible reaction.
A critical aspect of these investigations is the comparison of the activation energies for intramolecular versus intermolecular reactions. An intramolecular reaction could involve the ether oxygen acting as a nucleophile, potentially leading to a cyclic quaternary ammonium salt-like intermediate if the chlorobutyl chain were to cyclize. However, the more plausible reactions involve external nucleophiles.
Ring-Opening Reactions:
The ring-opening of the oxolane moiety is typically acid-catalyzed. Computational models can simulate this by including a Lewis or Brønsted acid. The reaction proceeds via protonation or coordination of the ether oxygen, which activates the ring for nucleophilic attack. DFT calculations can map the energy profile of a nucleophile attacking either the C2 or C5 position of the oxolane ring. The transition state for such a reaction would be characterized by the partial formation of a new bond with the nucleophile and the partial breaking of the C-O bond of the ether.
For substituted oxolanes, the regioselectivity of the ring-opening is a key question. Theoretical calculations can predict whether the nucleophile will preferentially attack the more or less substituted carbon atom by comparing the activation barriers of the respective transition states. These calculations often reveal that the transition state leading to the more stable carbocation-like intermediate is lower in energy, although steric effects also play a crucial role. researchgate.netnih.gov
Substitution Reactions:
Alternatively, a nucleophile can attack the carbon atom of the chlorobutyl side chain, leading to a substitution of the chlorine atom. This can proceed through either an SN1 or SN2 mechanism. Computational chemistry can distinguish between these pathways by searching for the corresponding transition states. For an SN2 reaction, a single transition state would be found where the nucleophile is forming a bond to the carbon while the C-Cl bond is breaking. For an SN1 reaction, the calculations would instead identify a high-energy carbocation intermediate.
The table below presents hypothetical data from a DFT study comparing the activation energies for the ring-opening versus substitution reactions of this compound with a generic nucleophile (Nu-) under acidic conditions.
| Reaction Pathway | Attacked Atom | Transition State Geometry | Calculated ΔG‡ (kcal/mol) |
|---|---|---|---|
| Ring-Opening (SN2) | C5 of Oxolane | Trigonal bipyramidal at C5 | 25.8 |
| Ring-Opening (SN2) | C2 of Oxolane | Trigonal bipyramidal at C2 | 28.2 |
| Substitution (SN2) | C4 of Butyl Chain | Trigonal bipyramidal at C4 | 22.5 |
This data is illustrative and based on general principles of reactivity. Actual values would require specific quantum chemical calculations.
The results from such a study would likely indicate that the substitution reaction at the chlorobutyl chain is kinetically favored over the ring-opening of the oxolane under these conditions, due to the lower activation energy.
Catalyst Design and Optimization through Computational Approaches
Computational chemistry has become an indispensable tool in the rational design of catalysts. rsc.org By modeling the interaction between a catalyst and the substrate, researchers can predict the catalyst's efficacy and selectivity, thereby reducing the need for extensive experimental screening.
For reactions involving this compound, catalyst design would focus on selectively promoting either the ring-opening or the substitution reaction.
Catalysts for Selective Ring-Opening:
To facilitate the ring-opening of the oxolane, a catalyst would need to activate the ether oxygen. Lewis acids are common catalysts for this type of transformation. Computational screening can be employed to identify promising Lewis acid catalysts. This involves calculating the binding energy of various Lewis acids to the oxygen atom of this compound and then calculating the activation energy for the subsequent nucleophilic attack.
A desirable catalyst would strongly coordinate to the oxygen atom, thereby weakening the C-O bonds of the ring, and significantly lower the activation barrier for the ring-opening reaction without substantially affecting the barrier for the substitution reaction. Theoretical studies can explore a range of Lewis acids, from simple metal halides like ZnCl2 and FeCl3 to more complex organometallic compounds.
The following table provides hypothetical data from a computational screening of Lewis acid catalysts for the ring-opening of this compound.
| Lewis Acid Catalyst | Binding Energy to Oxolane Oxygen (kcal/mol) | Calculated ΔG‡ for Ring-Opening (kcal/mol) | Calculated ΔG‡ for Substitution (kcal/mol) |
|---|---|---|---|
| None | N/A | 35.2 | 22.5 |
| AlCl3 | -18.5 | 19.7 | 21.8 |
| Sc(OTf)3 | -22.1 | 17.3 | 22.1 |
| TiCl4 | -15.9 | 21.5 | 21.9 |
This data is illustrative. The effectiveness of a catalyst depends on a delicate balance of electronic and steric factors.
Based on these hypothetical results, Scandium triflate (Sc(OTf)3) would be predicted to be the most effective and selective catalyst for the ring-opening reaction, as it provides the largest reduction in the activation energy for this pathway while having a minimal effect on the substitution pathway.
Catalysts for Selective Substitution:
To selectively promote the substitution at the chlorobutyl chain, a catalyst could be designed to enhance the electrophilicity of the carbon atom attached to the chlorine or to assist in the stabilization of the leaving group. While less common for alkyl chlorides, certain phase-transfer catalysts or catalysts that can coordinate to the chlorine atom could be investigated computationally. The goal would be to find a catalyst that lowers the activation energy for the substitution reaction more significantly than for the ring-opening.
Exploration of Functionalized Analogues and Derivatives of 2 4 Chlorobutyl Oxolane in Research
Synthesis of Analogues with Varied Chlorobutyl Chain Lengths
The synthesis of 2-(ω-chloroalkyl)oxolanes, including analogues of 2-(4-Chlorobutyl)oxolane with varied chlorobutyl chain lengths, is a fundamental area of research for probing structure-activity relationships. A primary synthetic route involves the Grignard reaction between tetrahydrofurfural and a chloroalkylmagnesium halide of the desired chain length. This method allows for the direct introduction of the chloroalkyl side chain at the 2-position of the oxolane ring.
Another versatile approach is the ring-opening of a terminal epoxide with a chlorobutyl Grignard reagent, followed by an intramolecular Williamson ether synthesis. chemistrysteps.comnih.govlibretexts.orglibretexts.orgresearchgate.netopenstax.org This two-step process provides a high degree of control over the final structure. The initial nucleophilic attack of the Grignard reagent on the epoxide, often ethylene (B1197577) oxide, extends the carbon chain, and subsequent base-induced cyclization forms the oxolane ring. The length of the chloroalkyl chain can be precisely controlled by the choice of the dihaloalkane used to prepare the Grignard reagent.
| Entry | Chloroalkyl Chain | Synthetic Method | Key Reagents | Yield (%) |
| 1 | 3-Chloropropyl | Grignard Reaction | Tetrahydrofurfural, 3-chloropropylmagnesium bromide | 65-75 |
| 2 | 4-Chlorobutyl | Grignard Reaction | Tetrahydrofurfural, 4-chlorobutylmagnesium bromide | 70-80 |
| 3 | 5-Chloropentyl | Grignard Reaction | Tetrahydrofurfural, 5-chloropentylmagnesium bromide | 60-70 |
| 4 | 4-Chlorobutyl | Epoxide Ring Opening | 1-chloro-4-iodobutane, Mg, Ethylene oxide, NaH | 75-85 |
This table presents hypothetical but representative data based on established synthetic methodologies for oxolane derivatives.
Introduction of Diverse Functional Groups onto the Oxolane Ring
One common approach is the deprotonation of the oxolane ring at a position alpha to the ether oxygen using a strong base, such as n-butyllithium, followed by quenching with an electrophile. This allows for the introduction of substituents like alkyl, silyl, or carbonyl groups. Additionally, cycloaddition reactions, such as [3+2] cycloadditions, can be utilized to construct highly substituted oxolane rings from acyclic precursors, thereby incorporating functional groups from the outset. nih.gov
| Position of Functionalization | Functional Group Introduced | Method of Introduction |
| C5 | Methyl | Deprotonation with n-BuLi followed by reaction with methyl iodide. |
| C3 | Hydroxyl | Stereoselective hydroxylation using an appropriate oxidizing agent. |
| C4 | Phenyl | Palladium-catalyzed cross-coupling reaction. |
| C2 | Carboxylic Acid | Oxidation of a primary alcohol precursor at the 2-position. |
This interactive table showcases various potential functionalizations of the oxolane ring, based on common synthetic transformations in heterocyclic chemistry.
Systematic Investigation of Substituent Effects on Reactivity and Selectivity
The introduction of substituents on the oxolane ring or modifications to the chlorobutyl side chain can profoundly influence the reactivity and selectivity of subsequent chemical transformations. These effects can be broadly categorized as electronic and steric in nature.
Electronic Effects: Electron-withdrawing groups attached to the oxolane ring can decrease the electron density on the ether oxygen, potentially affecting its ability to participate in reactions. Conversely, electron-donating groups can enhance the nucleophilicity of the oxygen atom.
Steric Effects: The size and position of substituents play a crucial role in determining the accessibility of reaction centers. researchgate.netchemistrysteps.comlibretexts.orgacs.orgnih.gov For instance, a bulky substituent at the C3 position of the oxolane ring could hinder the approach of a nucleophile to the C2 position. In the context of the chlorobutyl side chain, the reactivity of the terminal chloride in S_N2 reactions is highly sensitive to steric hindrance around the electrophilic carbon. chemistrysteps.comlibretexts.org Increasing substitution on the carbon atoms adjacent to the chlorine-bearing carbon can significantly slow down the rate of nucleophilic substitution. libretexts.org
| Substituent | Position | Observed Effect on S_N2 Reactivity of Chlorobutyl Chain |
| Methyl | C3 | Minor decrease in rate due to steric hindrance. |
| Phenyl | C5 | Negligible electronic effect on the remote chlorobutyl chain. |
| tert-Butyl | C2-side chain | Significant decrease in rate due to increased steric bulk. |
This data table illustrates the anticipated effects of substituents on the reactivity of the chlorobutyl chain, drawing from general principles of physical organic chemistry.
Comparative Chemical Behavior of Oxolane vs. Dioxolane Derivatives with Chlorobutyl Chains
A comparative analysis of the chemical behavior of this compound and its corresponding 1,3-dioxolane (B20135) analogue, 2-(4-chlorobutyl)-1,3-dioxolane (B38741), reveals interesting differences in their reactivity and stability, primarily stemming from the presence of the second oxygen atom in the dioxolane ring.
Hydrolytic Stability: 1,3-Dioxolanes are acetals and are generally more susceptible to hydrolysis under acidic conditions compared to the ether linkage in oxolanes. nih.govwikipedia.org The presence of two oxygen atoms in the dioxolane ring facilitates the formation of a resonance-stabilized oxocarbenium ion intermediate upon protonation, leading to a lower activation energy for hydrolysis.
Neighboring Group Participation: The ether oxygen in the oxolane ring can participate in intramolecular reactions, a phenomenon known as neighboring group participation (NGP). sci-hub.boxrsc.orglibretexts.orgwikipedia.orgslideshare.net For instance, in solvolysis reactions of the chlorobutyl chain, the oxolane oxygen can act as an internal nucleophile, leading to the formation of a bicyclic oxonium ion intermediate. This can result in enhanced reaction rates and the formation of rearranged products. In the case of the 1,3-dioxolane derivative, the potential for NGP from the ring oxygens is also present and can lead to complex reaction pathways.
Reactivity of the Chlorobutyl Chain: The fundamental reactivity of the terminal chloride on the butyl chain in reactions like nucleophilic substitution is not expected to be drastically different between the oxolane and dioxolane derivatives, as the heterocyclic ring is relatively remote. However, subtle electronic effects transmitted through the carbon framework could lead to minor differences in reaction rates.
| Property | This compound | 2-(4-Chlorobutyl)-1,3-dioxolane |
| Ring Stability | Generally stable ether linkage. | Acetal (B89532) linkage, prone to acid-catalyzed hydrolysis. |
| Neighboring Group Participation | Possible via the single ether oxygen. sci-hub.boxrsc.orglibretexts.orgwikipedia.orgslideshare.net | Possible via either of the two ether oxygens. |
| Susceptibility to Oxidation | Can be oxidized at the carbons alpha to the ether. | Can be oxidized, potentially leading to ring opening. |
This comparative table highlights the key chemical differences between the oxolane and dioxolane derivatives based on their distinct heterocyclic structures.
Future Research Directions and Challenges for 2 4 Chlorobutyl Oxolane
Development of Novel and Sustainable Synthetic Pathways
The future synthesis of 2-(4-Chlorobutyl)oxolane will likely focus on the development of more efficient, environmentally benign, and economically viable methods. Current synthetic strategies often rely on classical approaches that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research is anticipated to move towards catalytic and greener alternatives.
Key areas of development include:
Catalytic C-O Bond Formation: Research into novel catalytic systems for the intramolecular cyclization of haloalcohols or the direct etherification of diols is a promising avenue. Transition-metal catalysts, such as those based on palladium, nickel, or gold, have shown efficacy in the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. Future work could adapt these methods for the synthesis of this compound, potentially offering higher yields and stereoselectivity.
Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic strategies. For this compound, this could involve the use of bio-based starting materials, solvent-free reaction conditions, or the use of less toxic and more recyclable catalysts. For instance, developing pathways that utilize renewable resources to construct the oxolane ring and the chlorobutyl side chain would represent a significant step towards sustainability.
Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. The development of a flow-based synthesis for this compound could enable more efficient production for research purposes, with improved heat and mass transfer, and the potential for in-line purification.
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic Cyclization | Higher yields, improved stereoselectivity, reduced waste. | Development of novel catalysts (e.g., Pd, Ni, Au-based) for intramolecular etherification. |
| Green Chemistry | Use of renewable feedstocks, reduced environmental impact, safer processes. | Bio-based starting materials, solvent-free reactions, recyclable catalysts. |
| Flow Chemistry | Enhanced safety, precise process control, easier scalability for research quantities. | Design and optimization of continuous flow reactors for the synthesis of this compound. |
Exploration of Unconventional Reactivity Modes
The chemical structure of this compound, featuring an oxolane ring and a terminal alkyl chloride, suggests a variety of potential chemical transformations that remain largely unexplored. Future research could uncover novel reactivity patterns, leading to the synthesis of new and complex molecules.
Ring-Opening Reactions: The oxolane ring can be susceptible to ring-opening under certain conditions, such as in the presence of strong Lewis or Brønsted acids. Investigating these reactions could provide access to a range of functionalized acyclic compounds that would be otherwise difficult to synthesize. The regioselectivity of the ring-opening would be a key aspect to study.
Functionalization of the Chlorobutyl Chain: The terminal chloride is a versatile functional handle for a wide array of nucleophilic substitution reactions. While standard substitutions are expected, exploring less conventional transformations could be fruitful. For instance, its use in cross-coupling reactions or as a precursor to organometallic reagents could unlock new synthetic possibilities.
Radical Reactions: The C-Cl bond can be a precursor for radical generation. Investigating the participation of this compound in radical cyclizations, additions, or polymerization reactions could lead to the formation of novel carbocyclic and heterocyclic structures or new polymeric materials.
| Reactivity Mode | Potential Outcome | Key Research Questions |
| Ring-Opening | Access to functionalized acyclic ethers and diols. | What are the optimal conditions for selective ring-opening? Can the regioselectivity be controlled? |
| Side-Chain Functionalization | Synthesis of diverse derivatives with tailored properties. | Can the chlorobutyl group participate in unconventional cross-coupling or organometallic reactions? |
| Radical Chemistry | Formation of novel cyclic structures and polymers. | How does the oxolane ring influence the reactivity of radicals generated at the side chain? |
Integration into Advanced Materials Science Research (excluding industrial production)
The unique combination of a polar ether moiety and a reactive alkyl halide functionality in this compound makes it an interesting building block for the synthesis of advanced materials for research applications.
Synthesis of Functional Polymers: The molecule could serve as a monomer or a functional comonomer in polymerization reactions. For example, the oxolane ring could potentially undergo ring-opening polymerization, or the chlorobutyl group could be used to initiate or participate in various polymerization mechanisms, leading to polymers with tailored properties such as tailored solubility, thermal stability, or chemical resistance. Research into the synthesis of side-chain functionalized polytetrahydrofuran derivatives has demonstrated the versatility of modifying the PTHF backbone for various applications.
Surface Modification: The reactive nature of the chlorobutyl group makes it suitable for grafting onto surfaces to modify their properties. This could be explored in the context of creating surfaces with specific wettability, biocompatibility, or chemical reactivity for fundamental studies in materials science.
Development of Novel Ligands: The oxygen atom in the oxolane ring and the chlorine atom can both act as coordinating sites for metal ions. The synthesis of novel ligands based on the this compound scaffold could be investigated for applications in catalysis or coordination chemistry research.
| Application Area | Research Goal | Potential Impact |
| Functional Polymers | Synthesis of novel polymers with controlled architecture and functionality. | Development of new materials for fundamental studies in areas like drug delivery or membrane science. |
| Surface Modification | Creation of functionalized surfaces with tailored properties. | Advancing the understanding of surface interactions and creating platforms for sensor development. |
| Ligand Synthesis | Design of new ligands for coordination chemistry. | Exploration of new catalytic systems and metal-organic frameworks. |
Challenges in Scalable Synthesis and Purification for Research Applications
While large-scale industrial production is outside the scope of this discussion, the ability to produce sufficient quantities of high-purity this compound for extensive research is a significant challenge.
Scalable Synthesis: Transitioning a synthetic route from a laboratory-scale procedure to a larger scale suitable for providing material for multiple research groups often presents unforeseen difficulties. These can include issues with heat management, reagent addition, and product isolation. Overcoming these challenges requires careful process optimization and engineering. The synthesis of hindered ethers, in general, can be challenging to scale up due to competing elimination reactions.
Purification: Achieving high purity is critical for many research applications, particularly in polymerization and materials science studies where impurities can significantly affect the outcome. The purification of chlorinated organic compounds can be challenging due to their potential for thermal instability and the presence of closely related byproducts. Developing robust and efficient purification protocols, such as advanced chromatographic techniques or distillation methods, will be crucial.
Characterization: Thorough characterization of the synthesized this compound is essential to ensure its identity and purity. This requires a combination of analytical techniques, including NMR spectroscopy, mass spectrometry, and chromatography. The development of standardized analytical procedures will be important for ensuring the quality and reproducibility of research results.
| Challenge | Key Considerations | Potential Solutions |
| Scalable Synthesis | Heat transfer, reaction kinetics, byproduct formation. | Process optimization, use of flow chemistry, detailed kinetic studies. |
| Purification | Removal of starting materials and byproducts, thermal stability. | Advanced chromatography, fractional distillation under reduced pressure, crystallization. |
| Characterization | Unambiguous identification, quantification of impurities. | Development of validated analytical methods using a suite of spectroscopic and chromatographic techniques. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
